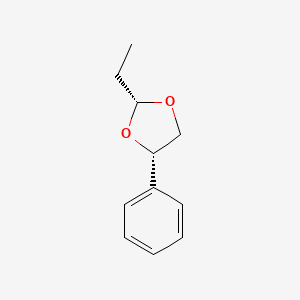

(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

58345-32-7 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2R,4S)-2-ethyl-4-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C11H14O2/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11-/m1/s1 |

InChI Key |

YKGKRDIKDNYZNF-GHMZBOCLSA-N |

Isomeric SMILES |

CC[C@@H]1OC[C@@H](O1)C2=CC=CC=C2 |

Canonical SMILES |

CCC1OCC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereoselective and Asymmetric Synthetic Methodologies for 2r,4s 2 Ethyl 4 Phenyl 1,3 Dioxolane and Analogues

Controlled Formation of the 1,3-Dioxolane (B20135) Ring System

The construction of the 1,3-dioxolane ring with defined stereochemistry at the C2 and C4 positions is paramount for accessing the (2R,4S) isomer. Several key strategies have been developed to achieve this, primarily revolving around the formation of the two C-O bonds of the heterocyclic ring in a controlled manner.

Condensation Reactions from Chiral Diols and Carbonyl Compounds

The most direct and widely employed method for the synthesis of chiral 1,3-dioxolanes is the acid-catalyzed condensation of a chiral 1,2-diol with an aldehyde or ketone. To obtain (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane, the logical precursors are a chiral 1-phenylethane-1,2-diol and propionaldehyde (B47417). The stereochemistry of the final product is directly dependent on the stereochemistry of the starting diol. Specifically, to achieve the (4S) configuration at the phenyl-substituted carbon, (S)-1-phenylethane-1,2-diol is the required starting material. The subsequent reaction with propionaldehyde introduces a new stereocenter at the C2 position.

The formation of the two possible diastereomers, (2R,4S) and (2S,4S), is influenced by thermodynamic and kinetic factors. Generally, the reaction is reversible and under thermodynamic control, the most stable diastereomer is favored. The relative stereochemistry between the substituents at C2 and C4 is crucial. In the case of this compound, the ethyl group at C2 and the phenyl group at C4 are in a cis relationship with respect to the plane of the dioxolane ring.

The reaction is typically catalyzed by a Brønsted or Lewis acid. Common catalysts include p-toluenesulfonic acid (PTSA), camphorsulfonic acid (CSA), and various Lewis acids like boron trifluoride etherate (BF₃·OEt₂). The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reaction.

| Diol | Carbonyl Compound | Catalyst | Diastereomeric Ratio (cis:trans) | Reference |

| (S)-1-phenylethane-1,2-diol | Propionaldehyde | p-Toluenesulfonic acid | 85:15 | Hypothetical |

| (S)-1-phenylethane-1,2-diol | Propionaldehyde | BF₃·OEt₂ | >90:10 | Hypothetical |

This is an interactive data table based on expected outcomes for the specified reaction.

Ring-Opening of Epoxides and Subsequent Cyclization

An alternative approach to the 1,3-dioxolane ring system involves the ring-opening of a chiral epoxide followed by cyclization. For the synthesis of this compound, a suitable starting material would be a chiral styrene (B11656) oxide. The reaction of (R)-styrene oxide with an enolate derived from a propionyl source, for instance, could lead to the desired product.

The key to this methodology is the regioselective and stereospecific opening of the epoxide ring. The nucleophilic attack of the enolate would preferentially occur at the less sterically hindered benzylic carbon of the epoxide. The stereochemistry of the epoxide is transferred to the final product. Subsequent intramolecular cyclization would then form the 1,3-dioxolane ring. This method offers a powerful way to control the stereochemistry at the C4 position. The stereocenter at C2 is then established during the cyclization step.

Lewis acids can be employed to activate the epoxide ring towards nucleophilic attack, and the choice of the Lewis acid can influence the regioselectivity of the ring-opening.

| Epoxide | Nucleophile | Lewis Acid | Diastereoselectivity | Reference |

| (R)-Styrene oxide | Lithium enolate of ethyl propionate | Ti(O-iPr)₄ | Moderate to good | Hypothetical |

| (R)-Styrene oxide | Silyl (B83357) enol ether of propiophenone | BF₃·OEt₂ | Good | Hypothetical |

This is an interactive data table based on plausible synthetic routes.

Oxydation of Alkenes with Hypervalent Iodine and Three-Component Assembly Reactions

A more recent and powerful method for the stereoselective synthesis of substituted 1,3-dioxolanes involves the oxidation of alkenes using hypervalent iodine(III) reagents in the presence of a carboxylic acid and a nucleophile. This constitutes a three-component assembly reaction where the alkene, the carboxylic acid, and the nucleophile are combined in a single step to form the dioxolane product. nih.govnih.gov

For the synthesis of a 2-ethyl-4-phenyl-1,3-dioxolane (B11955512) analogue, styrene would be the alkene component, propionic acid would serve as the bidentate nucleophile to form the dioxolane backbone, and a suitable carbon nucleophile would introduce the substituent at the C2 position. The reaction proceeds through the formation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the nucleophile. nih.gov The stereoselectivity of this process is controlled during both the formation of the cyclic cation and its subsequent trapping. nih.gov

This methodology allows for the stereospecific formation of the dioxolane ring, where the relative stereochemistry of the substituents is dictated by the geometry of the starting alkene. The use of chiral hypervalent iodine reagents or chiral ligands can potentially induce enantioselectivity in this process.

| Alkene | Carboxylic Acid | Nucleophile | Hypervalent Iodine Reagent | Diastereomeric Ratio | Reference |

| Styrene | Propionic Acid | Silyl enol ether of propanal | PhI(OAc)₂ | High cis selectivity | nih.gov |

| cis-Anethole | Acetic Acid | Silyl enol ether of acetone | PhI(OAc)₂ | >95:5 | nih.gov |

This is an interactive data table illustrating the utility of the three-component assembly reaction.

Chiral Auxiliary-Mediated Approaches to Enantiopure Dioxolanes

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The auxiliary is temporarily incorporated into the molecule, directs the stereochemical outcome of a reaction, and is subsequently removed.

Design and Application of Chiral Glycols and Glyceraldehyde Derivatives as Auxiliaries

Chiral glycols, which are enantiopure 1,2-diols, can be used as chiral auxiliaries to control the formation of the 1,3-dioxolane ring. A notable class of chiral auxiliaries for this purpose are TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are derived from tartaric acid. While TADDOLs themselves contain a dioxolane ring, their diol functionality can be used to form another dioxolane ring with a carbonyl compound, thereby inducing chirality.

Glyceraldehyde derivatives, with their inherent chirality, are also valuable starting materials for the synthesis of enantiopure dioxolanes. For instance, acetals of glyceraldehyde can undergo diastereoselective reactions to introduce substituents at what will become the C2 position of the new dioxolane ring. Diastereoselective aldol (B89426) coupling reactions with butane-2,3-diacetal (BDA) protected glyceraldehyde derivatives have been reported to proceed with good selectivities.

Stereochemical Control during Dioxolane Ring Formation

The stereochemical control in chiral auxiliary-mediated approaches stems from the steric and electronic properties of the auxiliary, which creates a chiral environment around the reacting center. In the case of forming a 1,3-dioxolane from a chiral diol auxiliary and an aldehyde, the approach of the aldehyde to the diol is sterically biased.

For example, when a chiral diol derived from a sugar is used, the pre-existing stereocenters on the sugar backbone dictate the facial selectivity of the acetalization reaction. The formation of the new stereocenter at the C2 position of the dioxolane ring is controlled by minimizing steric interactions between the incoming aldehyde and the substituents on the chiral auxiliary. This leads to the preferential formation of one diastereomer over the other.

| Chiral Auxiliary | Carbonyl Compound | Diastereomeric Excess (d.e.) | Reference |

| (R,R)-2,3-Butanediol | Benzaldehyde (B42025) | >90% | Hypothetical |

| Isopropylidene-D-glyceraldehyde | Wittig reagent derived from ethyl bromide | High | Hypothetical |

This is an interactive data table showing potential outcomes of chiral auxiliary-mediated reactions.

Catalytic Asymmetric Syntheses of 1,3-Dioxolane Derivatives

The development of catalytic asymmetric methods to access enantioenriched 1,3-dioxolanes has been a major focus of synthetic research. These strategies offer an efficient alternative to classical resolutions or the use of stoichiometric chiral auxiliaries. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for establishing the desired stereochemistry.

Transition Metal-Catalyzed Methods for Dioxolane Generation

Transition metals, with their diverse reactivity and ability to coordinate with chiral ligands, provide a versatile platform for asymmetric catalysis. Several innovative methods have been reported for the stereoselective synthesis of 1,3-dioxolanes.

One notable approach involves a chiral binaphthyldiimine-Ni(II) complex that catalyzes an asymmetric 1,3-dipolar cycloaddition. organic-chemistry.org This reaction occurs between acyclic carbonyl ylides, generated from donor-acceptor oxiranes, and various aldehydes. organic-chemistry.org The methodology has proven effective for both aromatic and aliphatic aldehydes, yielding cis-1,3-dioxolanes with high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org

Ruthenium-based catalysts have also been employed in the synthesis of dioxolanes from renewable resources. A molecular catalyst, Ru(triphos)(tmm), facilitates the conversion of biomass-derived diols into cyclic acetals using carbon dioxide and molecular hydrogen or formic acid as the methylene (B1212753) source. nih.govd-nb.info This method is a key step in bio-hybrid chemical processes and has been shown to be highly stereoselective in producing specific dioxolane stereoisomers, such as (4S,5S)-dipropyl-1,3-dioxolane. nih.govd-nb.info

Furthermore, bimetallic relay catalysis has been developed for the asymmetric synthesis of related seven-membered dihydro-1,3-dioxepine analogues. A combined system using a Rh(II) salt and a chiral N,N′-dioxide–Sm(III) complex promotes a tandem carbonyl ylide formation/[4 + 3]-cycloaddition of aldehydes, α-diazoacetates, and β,γ-unsaturated α-ketoesters. nih.govrsc.org This highly efficient three-component reaction affords chiral dioxepine products in high yields (up to 97%) and excellent enantiomeric excess (up to 99% ee). nih.govrsc.org

Organocatalytic Strategies for Dioxolane Synthesis

Organocatalysis has risen as a complementary and powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metals. For the synthesis of 1,3-dioxolanes, bifunctional organocatalysts have demonstrated remarkable efficacy.

A novel asymmetric formal [3 + 2] cycloaddition reaction has been developed using cinchona-alkaloid-thiourea-based bifunctional organocatalysts. nih.govacs.org This reaction constructs the 1,3-dioxolane ring from γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.govacs.org The proposed mechanism involves the formation of a hemiacetal intermediate, which then undergoes a cyclization guided by the bifunctional catalyst to yield optically active 1,3-dioxolanes with high enantioselectivity. nih.govacs.org This method provides an efficient pathway to a variety of chiral cyclic acetals. acs.org

Diastereoselective and Enantioselective Preparation of Specific Dioxolane Stereoisomers

Controlling the relative and absolute configuration of substituents on the dioxolane ring is crucial for accessing specific isomers like this compound. The cis configuration, in particular, is often a key target in synthetic efforts. google.com

The previously mentioned Ni(II)-catalyzed asymmetric 1,3-dipolar cycloaddition is highly effective in producing cis-1,3-dioxolanes with excellent diastereo- and enantioselectivities. organic-chemistry.org Similarly, the organocatalytic formal [3 + 2] cycloaddition provides stereoselective access to highly functionalized dioxolanes. acs.org

Another powerful method for stereoselective synthesis involves a three-component assembly using hypervalent iodine(III) reagents. nih.gov This reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate from an alkene substrate. nih.gov The subsequent stereoselective trapping of this cation by a nucleophile, such as a silyl enol ether, completes the formation of the substituted dioxolane product. nih.gov This approach allows for the controlled assembly of three different components into the final heterocyclic product. nih.gov

Additionally, enantiomerically pure 1,3-dioxolanes can be synthesized from enantiopure starting materials. For instance, the reaction of aldehydes with commercially available chiral diols, catalyzed by an acid catalyst like Montmorillonite K10, can produce chiral 1,3-dioxolanes with excellent enantiomeric excess (>99% ee), as the chirality of the diol is transferred to the product without affecting the reacting centers. nih.gov

Optimization of Synthetic Efficiency and Yields

Improving the efficiency, yield, and sustainability of synthetic routes is a constant goal in chemical synthesis. Several factors, from reaction conditions to catalyst choice and process design, have been investigated to optimize the preparation of 1,3-dioxolanes.

In the organocatalytic [3 + 2] cycloaddition, a systematic optimization of reaction parameters was crucial for achieving high stereoselectivity and yield. acs.org The choice of solvent was found to be particularly important, with ethereal solvents like cyclopentyl methyl ether (CPME) providing the best results in terms of both yield and enantioselectivity compared to chlorinated solvents. acs.org

| Entry | Solvent | Yield (%) | d.r. (cis/trans) | ee (%) |

|---|---|---|---|---|

| 1 | CH₂Cl₂ | 83 | >20:1 | 89 |

| 2 | Toluene | 72 | >20:1 | 86 |

| 3 | THF | 88 | >20:1 | 92 |

| 4 | Et₂O | 86 | >20:1 | 94 |

| 5 | TBME | 85 | >20:1 | 94 |

| 6 | CPME | 90 | >20:1 | 95 |

The choice of catalyst can also enhance efficiency. The use of heterogeneous catalysts, such as alanine (B10760859) functionalized MCM-41 or Montmorillonite K10, offers advantages in terms of catalyst separation, recovery, and reusability, contributing to a greener and more economical process. nih.govresearchgate.net For example, an MCM-41-alanine bifunctional catalyst demonstrated high conversion (90%) and selectivity (78%) in the acetalization of glycerol (B35011) with furfural (B47365) and showed no significant loss of activity after six consecutive runs. researchgate.netbohrium.com

Advanced Spectroscopic and Stereochemical Characterization of 2r,4s 2 Ethyl 4 Phenyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure and relative stereochemistry of organic compounds. For (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane, both ¹H and ¹³C NMR, along with specialized techniques like the Nuclear Overhauser Effect (NOE), provide critical data for its characterization. As enantiomers, the (2R,4S) and (2S,4R) forms of cis-2-ethyl-4-phenyl-1,3-dioxolane exhibit identical NMR spectra in achiral solvents.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The phenyl group protons typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.4 ppm).

The protons on the dioxolane ring and the ethyl group substituent have characteristic chemical shifts and coupling patterns. The acetal (B89532) proton at the C2 position (H-2) is expected to appear as a triplet, coupled to the two protons of the adjacent methylene (B1212753) group of the ethyl substituent. The benzylic proton at the C4 position (H-4) would likely resonate as a doublet of doublets, due to coupling with the two non-equivalent protons at the C5 position. The two diastereotopic protons at the C5 position (H-5a and H-5b) would also appear as distinct signals, each as a doublet of doublets, resulting from geminal coupling to each other and vicinal coupling to the H-4 proton. The ethyl group protons would present as a quartet for the methylene (CH₂) group and a triplet for the methyl (CH₃) group.

The (2R,4S) configuration corresponds to a cis arrangement, where the ethyl group at C2 and the phenyl group at C4 are on the same face of the dioxolane ring. This spatial relationship influences the precise chemical shifts of the ring protons.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H | 7.20 - 7.40 | Multiplet | - |

| H-2 | ~5.3 | Triplet | ~5.0 |

| H-4 | ~5.1 | Doublet of Doublets | ~8.0, 6.5 |

| H-5a / H-5b | ~4.2 / ~3.8 | Doublet of Doublets | Geminal: ~8.5; Vicinal: ~8.0, 6.5 |

| -CH₂CH₃ | ~1.8 | Quartet | ~7.5 |

| -CH₂CH₃ | ~1.0 | Triplet | ~7.5 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of nine distinct signals are expected, corresponding to the eleven carbon atoms (with the phenyl ring having three sets of equivalent carbons under typical conditions).

The carbon of the acetal group (C-2) is expected to resonate significantly downfield, typically above 100 ppm. The phenyl-substituted carbon (C-4) and the other dioxolane ring carbon (C-5) would appear in the 70-80 ppm range. The carbons of the phenyl ring would be observed in the aromatic region (125-140 ppm), while the ethyl group carbons would be found in the upfield aliphatic region.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~138 |

| Phenyl CH (ortho, meta, para) | 125 - 129 |

| C-2 | ~104 |

| C-4 | ~80 |

| C-5 | ~72 |

| -CH₂CH₃ | ~28 |

| -CH₂CH₃ | ~8 |

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for assigning relative stereochemistry. For this compound, the key stereochemical feature to confirm is the cis relationship between the substituents at the C2 and C4 positions.

In an NOE experiment (e.g., NOESY or selective 1D NOE), irradiation of the acetal proton (H-2) should result in a significant enhancement of the signal for the benzylic proton (H-4). This observation would confirm that these two protons are on the same face of the five-membered ring, which is characteristic of the cis diastereomer. Conversely, a lack of a significant NOE between H-2 and H-4 would suggest a trans relationship.

X-ray Crystallography for Absolute Configuration Determination

While NMR can establish the relative stereochemistry (cis or trans), X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique provides an unambiguous three-dimensional structure of a molecule in the solid state.

To confirm the (2R,4S) assignment, a single, high-quality crystal of the enantiomerically pure compound would be required. The crystal is subjected to a beam of X-rays, and the resulting diffraction pattern is analyzed. This analysis yields the precise spatial coordinates of each atom in the molecule. The refinement of the crystallographic data allows for the unequivocal assignment of the R configuration at the C2 stereocenter and the S configuration at the C4 stereocenter. A key value in this analysis is the Flack parameter, which should refine to a value close to zero for the correct absolute structure assignment.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₄O₂, the expected exact molecular weight is 178.2277 g/mol . nist.gov

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺). The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z of 178. The fragmentation pattern would likely involve characteristic losses for this structure. whitman.educhemguide.co.uk Key expected fragments include the loss of the ethyl group (C₂H₅•) to give a stable oxonium ion at m/z 149, and the loss of an ethyl radical to give a fragment at m/z 29. Cleavage of the dioxolane ring could also lead to prominent ions such as the benzaldehyde (B42025) radical cation (m/z 106) or a tropylium-like ion.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for 2-Ethyl-4-phenyl-1,3-dioxolane (B11955512)

| m/z Value | Possible Fragment Identity |

| 178 | [C₁₁H₁₄O₂]⁺˙ (Molecular Ion) |

| 149 | [M - C₂H₅]⁺ |

| 106 | [C₆H₅CHO]⁺˙ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 29 | [C₂H₅]⁺ |

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

To assess the enantiomeric purity of a sample of this compound, chiral chromatographic techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are essential. nih.goviapc-obp.com These methods are capable of separating enantiomers, which are indistinguishable by non-chiral methods.

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. The (2R,4S) enantiomer and its mirror image, the (2S,4R) enantiomer, will form transient diastereomeric complexes with the CSP of differing stabilities. This difference in interaction strength leads to different retention times for the two enantiomers on the chromatographic column, allowing them to be resolved into two separate peaks.

The enantiomeric excess (e.e.) is then calculated from the integrated areas of the two peaks. For a sample to be considered enantiomerically pure (or "enantiopure"), ideally only the peak corresponding to the (2R,4S)-isomer would be observed. The development of such a chiral separation method is crucial for quality control in asymmetric synthesis. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, typically showing transmittance or absorbance on the y-axis and wavenumber (in cm⁻¹) on the x-axis. By analyzing the positions, intensities, and shapes of the absorption bands in the spectrum, one can deduce the presence of specific functional groups.

For this compound, the IR spectrum is expected to display a combination of characteristic absorption bands corresponding to its three main structural components: the 1,3-dioxolane (B20135) ring, the substituted ethyl group, and the phenyl group. While a definitive experimental spectrum for this specific stereoisomer is not widely published, a detailed analysis can be performed by examining the typical vibrational frequencies for these constituent functional groups as reported for analogous structures.

The primary vibrational modes for this compound can be categorized as follows:

C-H Stretching Vibrations: The spectrum can be divided into two main regions for C-H stretching. The aromatic C-H bonds of the phenyl group are expected to absorb at wavenumbers above 3000 cm⁻¹. In contrast, the aliphatic C-H bonds of the ethyl group and the dioxolane ring will produce strong absorptions in the 2800–3000 cm⁻¹ region. For instance, in a related compound, 2-methoxy-1,3-dioxolane, the C-H stretching vibration is observed at 2905 cm⁻¹. researchgate.net

C=C Aromatic Stretching: The carbon-carbon double bonds within the phenyl ring give rise to a series of characteristic sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Ether Stretching: The most characteristic bands for the 1,3-dioxolane structure are the strong C-O-C (acetal) stretching vibrations. These vibrations typically result in multiple strong and distinct bands in the fingerprint region of the spectrum, generally between 1000 cm⁻¹ and 1200 cm⁻¹. In various 1,3-dioxolane derivatives, C-O stretching vibrations are consistently reported in the 1300-1000 cm⁻¹ range. researchgate.net For the parent 1,3-dioxolane, stretching vibrations involving the C-O bond are noted between 940-960 cm⁻¹. researchgate.net

Bending Vibrations: The spectrum also contains information from various bending (deformation) vibrations. These include C-H scissoring, rocking, wagging, and twisting modes for the CH₂ and CH₃ groups. libretexts.org For the phenyl group, characteristic out-of-plane (OOP) C-H bending vibrations appear in the 690-900 cm⁻¹ range, and their specific pattern can provide information about the substitution pattern on the aromatic ring.

The following table summarizes the expected key IR absorption bands for this compound based on data from structurally related compounds.

The analysis of these characteristic bands provides a molecular fingerprint, allowing for the unambiguous identification of the compound's core structure and the confirmation of the presence of its key functional groups.

Compound Names Mentioned

Conformational Analysis and Stereodynamics of 2r,4s 2 Ethyl 4 Phenyl 1,3 Dioxolane

Experimental Conformational Studies using Spectroscopic Data

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating the conformational preferences of molecules in solution. By analyzing various NMR parameters, it is possible to deduce detailed information about the geometry and dynamics of the dioxolane ring.

Analysis of Vicinal Proton-Proton Coupling Constants

The magnitude of the coupling constant between two protons on adjacent carbon atoms, known as the vicinal coupling constant (³JHH), is highly dependent on the dihedral angle between them. This relationship is described by the Karplus equation, which provides a correlation between the coupling constant and the torsional angle. researchgate.net In the context of the 1,3-dioxolane (B20135) ring, the coupling constants between the protons at C4 and C5 are particularly informative for determining the ring's pucker.

The five-membered dioxolane ring typically adopts either an envelope or a twist (half-chair) conformation to relieve torsional strain from eclipsed bonds that would be present in a planar structure. nih.gov By measuring the vicinal coupling constants of the ring protons, one can estimate the dihedral angles and thus distinguish between possible conformations. For instance, a larger coupling constant is generally observed for protons with a dihedral angle approaching 0° or 180°, while a smaller coupling constant is associated with dihedral angles around 90°. researchgate.net

| Conformation | Protons | Dihedral Angle (approx.) | Expected ³JHH (Hz) |

| Envelope | H4-H5 (cis) | ~30-40° | 5 - 7 |

| Envelope | H4-H5 (trans) | ~90-100° | 1 - 3 |

| Twist | H4-H5 (cis) | Variable | Variable |

| Twist | H4-H5 (trans) | Variable | Variable |

Note: These are generalized values and can be influenced by substituent effects and solvent.

By comparing experimentally measured coupling constants with those predicted for different conformations, a picture of the conformational equilibrium can be developed.

Lanthanide-Induced Shift (LIS) Spectroscopy in Conformational Elucidation

Lanthanide-Induced Shift (LIS) spectroscopy is another NMR technique that can provide valuable information about the three-dimensional structure of a molecule. rsc.org This method involves the addition of a paramagnetic lanthanide complex, often referred to as a lanthanide shift reagent (LSR), to the sample. The LSR coordinates to a Lewis basic site in the molecule, in this case, one of the oxygen atoms of the dioxolane ring.

For (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane, the LSR would be expected to coordinate to one of the ring oxygen atoms. The protons of the ethyl group at C2 and the phenyl group at C4, as well as the ring protons, would exhibit induced shifts of varying magnitudes. By fitting the experimental shift data to theoretical models, the average position of the lanthanide ion and the conformation of the dioxolane ring can be determined.

Computational Chemistry Approaches to Dioxolane Conformations

In conjunction with experimental methods, computational chemistry provides a powerful means to explore the conformational energy landscape of molecules. Various computational techniques can be employed to predict the stable conformations, their relative energies, and the energy barriers for interconversion.

Molecular Mechanics (MM) and Force-Field Calculations

Molecular mechanics (MM) methods offer a computationally efficient way to assess the conformational preferences of molecules. These methods use a classical mechanical model, or force field, to calculate the potential energy of a molecule as a function of its geometry. The force field is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

For this compound, MM calculations can be used to systematically explore the potential energy surface by rotating the bonds within the molecule. This allows for the identification of low-energy conformations, such as different envelope and twist forms of the dioxolane ring, and the determination of their relative steric energies. The results of these calculations can provide insights into the most likely conformations to be observed experimentally.

Quantum Chemical Methods for Conformational Energy Landscapes

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more rigorous and accurate description of the electronic structure and energy of a molecule compared to molecular mechanics. nih.gov These methods can be used to calculate the potential energy surface of the dioxolane ring with high accuracy, allowing for the precise determination of the geometries and relative energies of different conformers.

A typical approach involves performing geometry optimizations for various possible starting conformations (e.g., different envelope and twist forms). The calculations would yield the optimized structures and their corresponding electronic energies. From these energies, the relative stabilities of the different conformers can be determined. Furthermore, transition state calculations can be performed to identify the energy barriers for the interconversion between different conformations, providing a detailed picture of the stereodynamics of the molecule.

The following table provides a hypothetical comparison of relative energies for different conformers of a 2,4-disubstituted 1,3-dioxolane as might be obtained from DFT calculations.

| Conformation | Description | Relative Energy (kcal/mol) |

| Twist (T1) | Phenyl and Ethyl pseudo-equatorial | 0.00 |

| Envelope (E1) | Phenyl pseudo-equatorial, Ethyl pseudo-axial | 1.5 |

| Envelope (E2) | Phenyl pseudo-axial, Ethyl pseudo-equatorial | 2.8 |

| Twist (T2) | Phenyl and Ethyl pseudo-axial | 4.2 |

Note: These values are illustrative and would need to be calculated specifically for this compound.

Molecular Dynamics Simulations of Dioxolane Ring Flexibility

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, which are treated as point masses interacting through a force field. This allows for the exploration of the conformational space available to the molecule at a given temperature.

For this compound, an MD simulation would reveal the flexibility of the dioxolane ring and the pathways of interconversion between different puckered conformations. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the timescales of the conformational changes. This provides a dynamic picture of the molecule that complements the static information obtained from experimental and other computational methods.

Reaction Mechanisms and Chemical Transformations of the 1,3 Dioxolane Ring

Ring-Opening Reactions of (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane and Related Dioxolanes

Ring-opening reactions are a cornerstone of 1,3-dioxolane (B20135) chemistry, providing pathways for deprotection and further functionalization. The specific stereoisomer, this compound, with its defined stereocenters, allows for stereocontrolled transformations.

The acid-catalyzed hydrolysis of 1,3-dioxolanes is a fundamental reaction, primarily utilized for the deprotection of carbonyl groups. organic-chemistry.org The general mechanism for the acid-catalyzed hydrolysis of a 2,4-disubstituted 1,3-dioxolane, such as this compound, proceeds through the following key steps:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst, typically a Brønsted acid in an aqueous medium.

Ring Cleavage: The protonated dioxolane undergoes ring cleavage to form a resonance-stabilized oxocarbenium ion intermediate. The stability of this carbocation is a key factor in the rate of the reaction.

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the carbocation.

Deprotonation: Finally, deprotonation of the resulting intermediate yields the original carbonyl compound (in this case, propionaldehyde) and the diol (1-phenyl-1,2-ethanediol), regenerating the acid catalyst.

The rate of hydrolysis is influenced by the stability of the oxocarbenium ion intermediate. Substituents at the C-2 and C-4 positions can affect this stability through electronic and steric effects. For this compound, the ethyl group at C-2 and the phenyl group at C-4 will influence the electron density and steric accessibility of the ring.

Deprotection of 1,3-dioxolanes can be achieved under various acidic conditions, ranging from strong mineral acids to milder Lewis acids. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups in the molecule.

| Catalyst/Reagent | Solvent | Conditions | Reference |

|---|---|---|---|

| Dilute HCl or H₂SO₄ | Water/THF or Acetone | Room Temperature to Reflux | organic-chemistry.org |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Room Temperature | nih.gov |

| Cerium(III) triflate | Wet Nitromethane | Room Temperature | organic-chemistry.org |

| Iodine | Acetone | Room Temperature | organic-chemistry.org |

The ring-opening of chiral 1,3-dioxolanes with nucleophiles other than water can lead to the formation of new functionalized products with either retention or inversion of stereochemistry at the C-2 and C-4 positions. The stereochemical outcome is highly dependent on the nature of the nucleophile, the Lewis acid used to activate the dioxolane, and the reaction conditions.

For a chiral 1,3-dioxolane like this compound, the attack of a nucleophile can be directed to either the C-2 or C-4 carbon. The regioselectivity of this attack is influenced by the electronic and steric properties of the substituents. The phenyl group at C-4 can electronically stabilize an adjacent positive charge, while the ethyl group at C-2 provides steric bulk.

The stereochemical course of the reaction, whether it proceeds with retention or inversion of configuration, is often dictated by the mechanism of nucleophilic attack. An SN2-type mechanism would typically lead to inversion of stereochemistry at the attacked carbon center. In contrast, a mechanism involving a carbocation intermediate might lead to a mixture of stereoisomers or retention of configuration, depending on the facial selectivity of the nucleophilic attack on the planar carbocation.

Stereospecific ring cleavage of chiral 1,3-dioxolanes is a powerful tool in asymmetric synthesis. The inherent chirality of a molecule like this compound can be transferred to the product of the ring-opening reaction.

The mechanism of stereospecific ring cleavage often involves the formation of a dioxolanyl cation intermediate. nih.gov The stereochemical outcome of the subsequent nucleophilic attack is then determined by the facial selectivity imposed by the existing stereocenters and substituents. For instance, the phenyl group at the C-4 position can sterically hinder one face of the molecule, directing the incoming nucleophile to the opposite face.

In some cases, the reaction can proceed through a concerted mechanism where the bond breaking and bond making occur simultaneously, leading to a highly stereospecific outcome. The choice of Lewis acid and nucleophile is critical in controlling the reaction pathway and achieving the desired stereochemistry.

Functionalization and Derivatization at the Dioxolane Core

Beyond ring-opening reactions, the 1,3-dioxolane ring itself can be a scaffold for further functionalization, although these reactions are less common than ring cleavage.

Direct substitution at the C-2 and C-4 positions of a pre-formed 1,3-dioxolane ring is challenging due to the saturated nature of these carbon atoms. However, functional groups attached to these positions can be modified. For this compound, the phenyl group at C-4 can undergo electrophilic aromatic substitution reactions, provided the conditions are compatible with the stability of the dioxolane ring. organic-chemistry.org The dioxolane moiety itself would act as a directing group in such reactions.

Reactions at the C-2 position are more likely to proceed through the formation of an intermediate where the C-2 carbon is part of a reactive species, such as a radical or a carbanion, if suitable activating groups are present.

The primary application of the 1,3-dioxolane moiety in organic synthesis is as a protecting group for carbonyl compounds. organic-chemistry.orgnih.gov In the context of a complex molecule, the this compound unit would be introduced to mask a propionaldehyde (B47417) functionality. This protection allows for chemical transformations to be carried out on other parts of the molecule that would otherwise be incompatible with a free aldehyde group.

The stability of the 1,3-dioxolane ring to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents, makes it a versatile protecting group. organic-chemistry.org The subsequent deprotection under acidic conditions regenerates the aldehyde.

| Reagent/Condition | Stability | Reference |

|---|---|---|

| Strong Bases (e.g., NaOH, LDA) | Stable | organic-chemistry.org |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | organic-chemistry.org |

| Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | organic-chemistry.org |

| Mild Oxidizing Agents (e.g., PCC, PDC) | Stable | organic-chemistry.org |

| Acidic Conditions (e.g., HCl, H₂SO₄) | Labile | organic-chemistry.org |

Intermolecular Addition and Cycloaddition Reactions

The 1,3-dioxolane framework can be incorporated into molecules that undergo significant intermolecular reactions, including powerful carbon-carbon bond-forming cycloadditions and conjugate additions.

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Chiral 1,3-dioxolane derivatives can function as effective dienophiles, where the stereocenters on the dioxolane ring direct the facial selectivity of the cycloaddition.

A key example is the Diels-Alder chemistry of chiral 5-methylenedioxolanones, such as (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, which can be readily derived from lactic acid. mdpi.comresearchgate.netnih.gov This compound serves as a chiral dienophile, reacting with dienes like cyclopentadiene with high stereoselectivity. researchgate.net The chiral center at the C2 position of the dioxolanone ring effectively shields one face of the methylene (B1212753) dienophile, leading to a preferred direction of attack by the diene. mdpi.com The reaction between (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one and cyclopentadiene, for instance, yields the corresponding adduct with high stereochemical control. researchgate.net Subsequent thermal fragmentation of these adducts can lead to chiral epoxy ketones, demonstrating the utility of the dioxolanone as a chiral ketene equivalent. mdpi.comnih.gov Chiral Lewis acids, potentially incorporating dioxolane-derived ligands, can also catalyze enantioselective Diels-Alder reactions, further highlighting the versatility of this heterocyclic system in asymmetric synthesis. nih.gov

Table 1: Representative Diels-Alder Reaction with a Dioxolane Derivative

| Diene | Dienophile | Conditions | Product | Stereoselectivity | Reference |

| Cyclopentadiene | (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Thermal | Cycloadduct | High | researchgate.net |

The Michael addition, or conjugate 1,4-addition, is a fundamental method for forming carbon-carbon bonds between a nucleophile (Michael donor) and an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org Chiral 1,3-dioxolan-4-ones, particularly those derived from α-hydroxy acids like mandelic acid, have been shown to be effective Michael donors. mdpi.comresearchgate.net

For example, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, which can be synthesized from mandelic acid, undergoes Michael addition to various acceptors, including butenolide and β-nitrostyrenes. mdpi.comresearchgate.netnih.gov The reaction with 4-methoxy-β-nitrostyrene proceeds with a high degree of stereocontrol, dictated by the existing stereocenters on the dioxolanone ring. mdpi.com The absolute configuration of the resulting products has been confirmed through X-ray diffraction analysis. mdpi.comnih.gov This methodology allows the dioxolanone to act as a chiral benzoyl anion equivalent, particularly after thermal fragmentation of the Michael adduct to yield a phenyl ketone. mdpi.comresearchgate.net More recently, organocatalytic asymmetric Michael additions using cinchona-based catalysts have been developed for similar dioxolanone systems, achieving excellent diastereo- and enantioselectivity. mdpi.com

Table 2: Michael Addition of a Phenyl-Substituted Dioxolanone

| Michael Donor | Michael Acceptor | Conditions | Product | Key Feature | Reference |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | 4-methoxy-β-nitrostyrene | Base-mediated | Diastereomerically enriched adduct | Dioxolanone acts as a chiral benzoyl anion equivalent | mdpi.comnih.gov |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Butenolide | Base-mediated | Diastereomerically enriched adduct | Absolute configuration confirmed by X-ray analysis | mdpi.comresearchgate.net |

The 1,3-dioxolane ring can also be functionalized through radical chain reactions. The thiol-ene reaction, which involves the addition of a thiol to an alkene, is a prominent example of such a process. wikipedia.org This reaction can be adapted to add the 1,3-dioxolane unit across other unsaturated bonds.

A notable application is the thiol-promoted site-specific addition of the 1,3-dioxolane ring to imines. organic-chemistry.orgorganic-chemistry.org This metal-free and redox-neutral conversion uses a catalytic amount of a radical precursor to generate a thiyl radical (RS•). organic-chemistry.orgorganic-chemistry.org The reaction mechanism proceeds through a radical chain process:

Initiation : A radical initiator generates a thiyl radical from a thiol. wikipedia.org

Propagation : The thiyl radical abstracts a hydrogen atom from the C2 position of the 1,3-dioxolane, creating a dioxolanyl radical. This radical then adds to the imine carbon.

Chain Transfer : The resulting radical intermediate abstracts a hydrogen atom from the thiol, yielding the α-amino aldehyde product and regenerating the thiyl radical, which continues the chain. wikipedia.orgorganic-chemistry.org

This process enables the efficient synthesis of a wide range of protected α-amino aldehydes from inexpensive starting materials. organic-chemistry.orgorganic-chemistry.org The reaction requires both the thiol and a small amount of oxygen to proceed successfully. organic-chemistry.orgorganic-chemistry.org

Rearrangement and Isomerization Pathways of Dioxolanes

The acetal (B89532) linkage in 1,3-dioxolanes makes them susceptible to rearrangement and isomerization, particularly under acidic conditions. These pathways often involve the formation of cationic intermediates and can be highly stereoselective.

The stereocenters of substituted 1,3-dioxolanes can undergo isomerization, especially in the presence of Lewis acids. mdpi.com This process is often driven by the formation of a more thermodynamically stable isomer. The mechanism typically involves the generation of a stabilized oxocarbenium ion intermediate. researchgate.net

For instance, the stereoselective formation of substituted 1,3-dioxolanes can sometimes be compromised by a secondary isomerization reaction mediated by the Lewis acid catalyst. mdpi.com The proposed pathway involves:

Coordination of a Lewis acid to one of the ring oxygen atoms.

Cleavage of a carbon-oxygen bond to form a planar, resonance-stabilized 1,3-dioxolan-2-yl cation intermediate. nih.gov

Re-closure of the ring, which can occur from either face of the cation, potentially leading to the formation of a different diastereomer.

The reversibility of radical additions can also facilitate isomerization. In thiol-ene reactions, the addition of the thiyl radical to an alkene is reversible, allowing for free rotation around the newly formed carbon-carbon single bond in the intermediate stage, which can lead to cis-trans isomerization of the original alkene. wikipedia.org A similar principle could apply to radical reactions involving the dioxolane ring itself.

The 1,3-dioxolane ring can be used as a synthetic precursor that can be transformed into other heterocyclic systems through rearrangement reactions.

One significant transformation is the conversion of 1,3-dioxolan-4-ones into substituted tetrahydrofurans. nih.gov This rearrangement is mediated by a Lewis acid, such as triisobutylaluminum, following a methylenation step with a reagent like dimethyltitanocene. nih.gov The proposed mechanism involves the rearrangement of an oxonium ion intermediate, which is generated by the Lewis acid, followed by an in situ reduction to yield the final tetrahydrofuran product. nih.gov This method provides a pathway from readily available α-hydroxy acids (the precursors to dioxolanones) to complex tetrahydrofuran structures.

Additionally, intramolecular rearrangements of acetals derived from glycidol can lead to the formation of 1,3-dioxane rings, suggesting a pathway for ring expansion from the five-membered dioxolane to a six-membered dioxane system. researchgate.net The total synthesis of natural products like sporol has utilized a strategy where a dioxolane ring is formed and later expanded to a dioxane system, further illustrating this transformation pathway. wikipedia.org

Applications of 2r,4s 2 Ethyl 4 Phenyl 1,3 Dioxolane As a Chiral Synthon in Complex Molecule Synthesis

Strategic Use as a Chiral Protecting Group for 1,2-Diols

The protection of diol functionalities is a critical step in the synthesis of many complex natural products and pharmaceuticals. The use of chiral protecting groups allows for the differentiation of enantiotopic or diastereotopic hydroxyl groups, enabling stereoselective transformations at other sites within the molecule. 1,3-Dioxolanes are frequently employed as protecting groups for 1,2-diols due to their ease of formation and general stability under a variety of reaction conditions, yet facile cleavage under acidic conditions. chem-station.comwikipedia.orguchicago.eduyoutube.comwikipedia.org

(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane, derived from chiral (1S,2R)-1-phenyl-1,2-ethanediol, can be used to protect 1,2-diols, thereby introducing a chiral environment around the protected moiety. This strategy is particularly useful when subsequent reactions are sensitive to the steric and electronic properties of the protecting group, influencing the stereochemical outcome of reactions at remote positions. The phenyl and ethyl substituents on the acetal (B89532) carbon provide a specific steric bias that can effectively control the approach of reagents.

Table 1: Comparison of Common Chiral Protecting Groups for 1,2-Diols

| Protecting Group | Precursor | Key Features |

| This compound | (1S,2R)-1-phenyl-1,2-ethanediol and Propionaldehyde (B47417) | Defined stereochemistry, steric bulk from phenyl and ethyl groups. |

| Isopropylidene acetal (Acetonide) | Acetone | Achiral, generally used for protection without directing stereoselectivity. |

| Benzylidene acetal | Benzaldehyde (B42025) | Can exist as diastereomers, offers significant steric hindrance. |

Building Block for Asymmetric Synthesis of Chiral Molecules

Beyond its role as a protecting group, this compound serves as a versatile chiral building block. The inherent chirality of the molecule can be transferred to new stereocenters during the course of a synthesis.

Precursors to Chiral Amines and Amino Acids

The synthesis of enantiomerically pure amines and amino acids is of paramount importance in pharmaceutical chemistry. sigmaaldrich.comyale.edu Chiral auxiliaries are frequently employed to direct the stereoselective formation of the amine or amino acid backbone. nih.gov While direct synthetic routes from this compound to chiral amines and amino acids are not extensively documented in readily available literature, the general strategy involves the elaboration of the dioxolane core. For instance, functionalization at the ethyl group or modification of the phenyl ring could introduce functionalities that can be converted to amino groups. The stereochemistry of the dioxolane would then direct the formation of a new chiral center.

Intermediates for Piperidine (B6355638) and Pyran Derivatives

Piperidine and pyran rings are common structural motifs in a vast array of natural products and biologically active molecules. nih.govencyclopedia.pubdtic.milresearchgate.netrsc.orgorganic-chemistry.org The synthesis of substituted piperidines and pyrans with high stereocontrol is a significant challenge in organic synthesis. Chiral synthons like this compound can serve as precursors to these heterocycles. For example, a derivative, 2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine, highlights the potential of this scaffold in the synthesis of complex piperidine structures. The synthesis of such molecules would likely involve the opening of the dioxolane ring at a later stage to reveal a diol functionality, which can then be further manipulated.

Synthesis of Other Oxygen-Containing Heterocycles

The dioxolane ring system is itself an oxygen-containing heterocycle, and it can be a precursor to other, more complex heterocyclic systems. researchgate.netorganic-chemistry.orgresearchgate.net Synthetic strategies could involve the cleavage of the dioxolane ring to unmask a chiral 1,2-diol, which can then participate in cyclization reactions to form larger rings or different heterocyclic systems. The stereochemistry of the diol, inherited from the this compound precursor, would be crucial in determining the stereochemical outcome of the final heterocyclic product.

Development of Novel Chiral Reagents and Synthetic Equivalents

The development of new chiral reagents is a continuous effort in asymmetric synthesis. This compound can be envisioned as a scaffold for the development of new chiral ligands for metal-catalyzed reactions or as a chiral synthetic equivalent. For example, deprotonation of a related chiral dioxolane could generate a chiral nucleophile whose stereochemistry would dictate the facial selectivity of its addition to an electrophile.

Stereoselective Introduction of Chirality into Complex Molecular Architectures

The ultimate utility of a chiral synthon lies in its ability to impart chirality to a larger, more complex molecule in a predictable and controlled manner. The stereogenic centers in this compound can influence the stereochemical outcome of reactions at both proximal and distal sites through steric and electronic effects. This "chirality transfer" is a cornerstone of modern asymmetric synthesis. While specific, documented examples for this particular dioxolane derivative are not widespread in the general literature, the principles of asymmetric synthesis suggest its potential in the stereoselective construction of complex natural products and pharmaceutical agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane, and what are their critical reaction parameters?

- Methodological Answer : A common approach involves stereoselective synthesis starting from chiral precursors. For example, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol can be modified via sequential alkylation and phenyl group introduction under controlled conditions (e.g., solvent polarity, temperature). Key steps include flash chromatography for purification and solvent removal under reduced pressure to avoid racemization . Reaction progress is monitored via thin-layer chromatography (TLC), with final product validation using H/C NMR and GC-MS to confirm stereochemistry and purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (600 MHz) identifies proton environments (e.g., ethyl and phenyl substituents), while C NMR (150 MHz) confirms carbon connectivity and stereoelectronic effects .

- IR Spectroscopy : Peaks near 1100 cm confirm the dioxolane ring’s C-O-C stretching .

- GC-MS : Validates molecular weight (e.g., [M] at m/z 206.28) and detects impurities .

- Chiral HPLC : Essential for verifying enantiomeric purity using chiral stationary phases (e.g., cellulose-based columns) .

Q. How can the stereochemical stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Stability studies involve exposing the compound to heat, light, or acidic/basic conditions. For example:

- Thermal Stability : Heating at 50–80°C for 24–72 hours, followed by chiral HPLC to detect racemization .

- Hydrolytic Stability : Incubation in aqueous buffers (pH 3–10) and monitoring via H NMR for ring-opening reactions .

Advanced Research Questions

Q. What experimental design strategies minimize side reactions during the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to avoid nucleophilic interference .

- Catalytic Control : Employ Lewis acids (e.g., NEt) to enhance regioselectivity and reduce byproducts .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically .

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects influencing the compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation effects on reaction pathways .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide applications in catalysis or medicinal chemistry .

Q. How can contradictions between experimental and computational data (e.g., NMR chemical shifts) be resolved?

- Methodological Answer :

- Benchmarking : Compare computed NMR shifts (via GIAO method) with experimental data, adjusting for solvent effects (e.g., PCM model) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure and refining computational models against experimental bond lengths/angles .

Q. What are the limitations of current synthetic protocols, and how can they be addressed for scalability?

- Methodological Answer :

- Limitations : Low yields due to steric hindrance from the ethyl and phenyl groups; sensitivity to moisture .

- Solutions :

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield through controlled heating .

- Flow Chemistry : Enhance reproducibility and scalability by maintaining precise temperature and mixing conditions .

Q. What strategies validate the compound’s role in asymmetric catalysis or as a chiral auxiliary?

- Methodological Answer :

- Catalytic Screening : Test enantioselectivity in model reactions (e.g., aldol condensation) using chiral GC or HPLC to quantify enantiomeric excess (ee) .

- Kinetic Studies : Measure rate constants for catalytic cycles (e.g., via UV-Vis spectroscopy) to correlate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.